N-(Piperidin-1-yl)propan-2-imine

Description

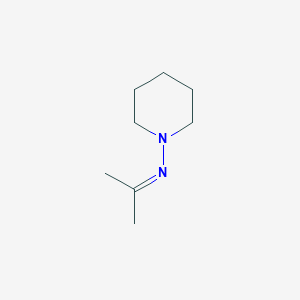

N-(Piperidin-1-yl)propan-2-imine (CAS: 120724-27-8), also known as (2E)-1-piperidin-1-ylacetone oxime or N-1-(piperidin-1-yl)propan-2-ylidenehydroxylamine, is a heterocyclic compound featuring a piperidine ring linked to a propan-2-imine group via a nitrogen atom. Its molecular formula is C₈H₁₆N₂O, with a molecular weight of 156.225 Daltons .

Properties

CAS No. |

100033-59-8 |

|---|---|

Molecular Formula |

C8H16N2 |

Molecular Weight |

140.23 g/mol |

IUPAC Name |

N-piperidin-1-ylpropan-2-imine |

InChI |

InChI=1S/C8H16N2/c1-8(2)9-10-6-4-3-5-7-10/h3-7H2,1-2H3 |

InChI Key |

MKRIMUGXKATKDI-UHFFFAOYSA-N |

SMILES |

CC(=NN1CCCCC1)C |

Canonical SMILES |

CC(=NN1CCCCC1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(Piperidin-1-yl)propan-2-imine and related piperidine derivatives:

Key Observations :

- This compound has the simplest structure, which may favor synthetic accessibility but limit target specificity compared to analogs with aromatic or bulky substituents.

- Compounds with pyridine (e.g., ) exhibit enhanced aromaticity, which could improve binding to biological targets like kinases or receptors .

Anti-Inflammatory and Analgesic Potential

- Piperidine-triazine hybrids (e.g., compound 7a in ) demonstrated 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib. These analogs incorporate multiple piperidine groups, suggesting that increased nitrogen content may enhance anti-inflammatory activity.

- This compound lacks direct activity data, but its oxime group could modulate nitric oxide (NO) pathways, a mechanism seen in other anti-inflammatory agents .

Pharmacokinetic Considerations

- Bulkier analogs (e.g., ) likely exhibit higher logP values, improving lipid solubility but reducing aqueous solubility. This trade-off impacts bioavailability and dosing regimens.

- Piperazine-containing compounds (e.g., ) may show altered absorption due to their dual amine centers, which can influence pH-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.